

# Application Note: Spectroscopic Analysis of Adamantan-1-ylmethyl-methyl-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine

Cat. No.: B111965

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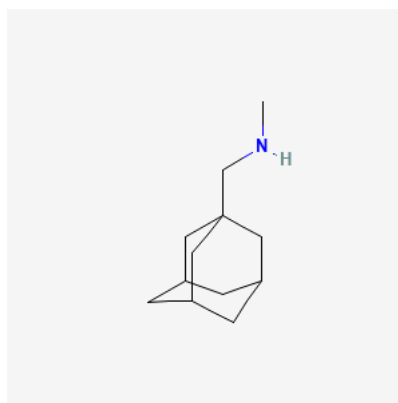
## Abstract

This document provides a comprehensive guide to the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine** (CAS: 153461-22-4), a key intermediate in medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Due to the limited availability of public experimental data, this note combines available experimental data with predicted spectroscopic data to serve as a valuable resource for the characterization of this compound.

## Chemical Information

Property	Value
IUPAC Name	N-((adamantan-1-yl)methyl)methanamine
Synonyms	Adamantan-1-ylmethyl-methyl-amine
CAS Number	153461-22-4
Molecular Formula	C <sub>12</sub> H <sub>21</sub> N
Molecular Weight	179.31 g/mol

Chemical Structure



## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **Adamantan-1-ylmethyl-methyl-amine**.

<sup>1</sup>H NMR Spectrum (Predicted, CDCl<sub>3</sub>, 500 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.45	s	3H	N-CH <sub>3</sub>
~2.20	s	2H	N-CH <sub>2</sub>
~1.98	br s	3H	Adamantane CH
~1.70	q	6H	Adamantane CH <sub>2</sub>
~1.55	d	6H	Adamantane CH <sub>2</sub>

Note: The <sup>1</sup>H NMR spectrum of the hydrochloride salt is available and shows shifts consistent with the protonated form.

<sup>13</sup>C NMR Spectrum (Predicted, CDCl<sub>3</sub>, 125 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~60.0	N-CH <sub>2</sub>
~42.0	Adamantane C (quaternary)
~40.0	Adamantane CH <sub>2</sub>
~37.0	Adamantane CH <sub>2</sub>
~34.0	N-CH <sub>3</sub>
~28.0	Adamantane CH

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization Mass Spectrum (EI-MS) (Predicted)

m/z	Relative Intensity (%)	Proposed Fragment
179	40	[M] <sup>+</sup> (Molecular Ion)
164	100	[M - CH <sub>3</sub> ] <sup>+</sup>
135	80	[Adamantyl] <sup>+</sup>
44	60	[CH <sub>2</sub> =N(H)CH <sub>3</sub> ] <sup>+</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectrum (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
2900-3000	C-H stretch (adamantane and methyl)
2780-2820	C-H stretch (N-CH <sub>3</sub> )
1450	C-H bend
1100-1200	C-N stretch

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic amines like **Adamantan-1-ylmethyl-methyl-amine** do not possess chromophores that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, a significant absorption is not expected. A featureless spectrum with a possible end-absorption towards the lower wavelength region is anticipated.

## Experimental Protocols

### NMR Spectroscopy

Protocol for <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of **Adamantan-1-ylmethyl-methyl-amine** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-pulse proton spectrum.
  - Set a spectral width of 16 ppm, centered at 6 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
  - Collect 16 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set a spectral width of 240 ppm, centered at 100 ppm.
  - Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
  - Collect 1024 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the  $^1\text{H}$  spectrum to the residual  $\text{CHCl}_3$  peak at 7.26 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  peak at 77.16 ppm.

## Mass Spectrometry

### Protocol for EI-MS

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.
- Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
- Acquisition Parameters:
  - Set the ionization energy to 70 eV.

- Scan a mass range of  $m/z$  40-300.
- Maintain the ion source temperature at 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Infrared (IR) Spectroscopy

### Protocol for Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
- Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum.
  - Typically, 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

## UV-Vis Spectroscopy

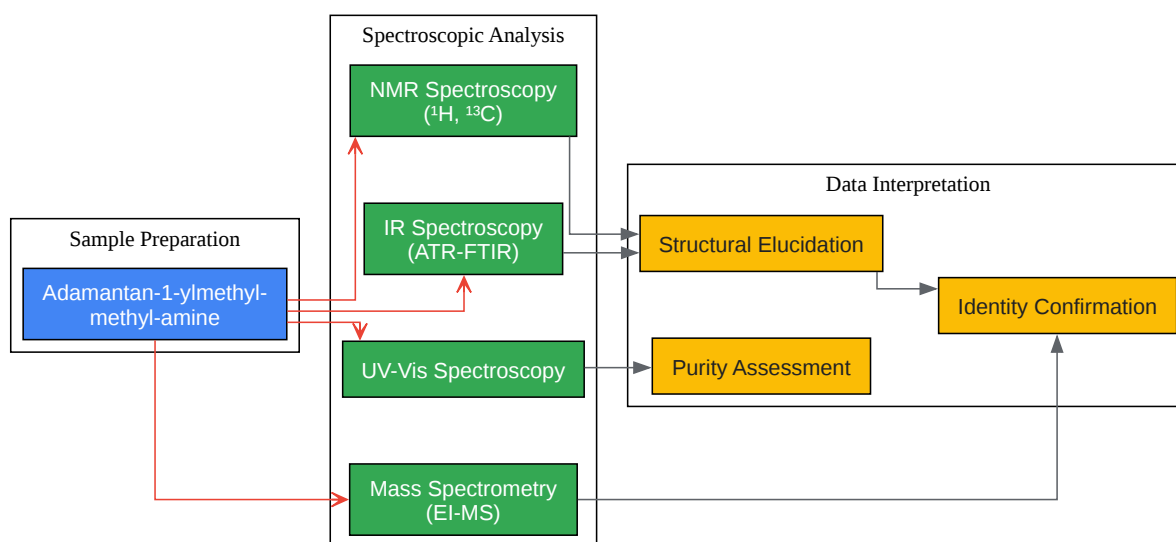
### Protocol for UV-Vis Spectroscopy

- Sample Preparation: Prepare a solution of **Adamantan-1-ylmethyl-methyl-amine** in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:

- Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.
- Scan the wavelength range from 190 to 400 nm.
- Data Analysis: Observe the resulting spectrum for any absorption maxima.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine**.



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Caption: Experimental workflow for the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine**.

- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of Adamantan-1-ylmethyl-methyl-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111965#spectroscopic-analysis-techniques-for-adamantan-1-ylmethyl-methyl-amine>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)